3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid
Description
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a pyrrolidin-2-one (2-oxopyrrolidine) ring substituted with a benzodioxolyloxy group. The benzoic acid group enhances solubility and may participate in ionic interactions, making this compound suitable for pharmacological applications such as enzyme inhibition or receptor modulation .
Properties
CAS No. |
649773-85-3 |
|---|---|
Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22) |
InChI Key |
DSUGTKJZUJLDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of a benzo[d][1,3]dioxole derivative through a reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with sulfuric acid.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound.
Final Acidification: The intermediate is then subjected to acidification to yield the final product, 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.
Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxolyloxy Substitutions
(a) Piperazine and Piperidine Derivatives
Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine () share the benzodioxolyloxy group but utilize a piperazine or piperidine core instead of pyrrolidinone. These compounds exhibit:
- Higher melting points (177–178°C for HCl salts) due to ionic interactions.
- Lower carbon content (54.95% for brominated derivatives) compared to the target compound, which likely has higher carbon content (~59–60%) based on its molecular formula .
- Variable bioactivity: Piperazine derivatives are often explored for CNS applications, whereas pyrrolidinone-containing compounds (e.g., the target) may favor kinase or protease inhibition due to lactam ring flexibility .
(b) Chromenone Derivatives
6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one () replaces the pyrrolidinone with a chromenone scaffold. Key differences include:
- Extended conjugation: The chromenone system exhibits strong UV absorption, useful in fluorescence-based assays.
- Cytotoxic activity: Chromenones show potency against breast cancer cell lines, whereas the target compound’s benzoic acid group may redirect activity toward anti-inflammatory or metabolic targets .
(c) Paroxetine Analogues
The synthesis of (-)-Paroxetine () involves a benzodioxolyloxy-substituted piperidine intermediate. Unlike the target compound, Paroxetine features a sulfonamide group and is clinically used as an SSRI. The benzoic acid in the target compound could reduce blood-brain barrier penetration compared to Paroxetine’s lipophilic structure .
Functional Group Variations
(a) Carboxylic Acid vs. Ester/Amide Derivatives
The target compound’s free carboxylic acid contrasts with esterified analogues like (3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (). Hydrolysis of the ester to the carboxylic acid (as in ) increases aqueous solubility, critical for bioavailability. The benzoic acid also enables salt formation, enhancing crystallinity .
(b) Halogen-Substituted Analogues
Compounds such as 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide () incorporate fluorine or chlorine atoms. Halogens improve metabolic stability and binding affinity via hydrophobic interactions.
(a) Kinase Inhibitors
Piperidine-based compounds in and (e.g., CCG258205) exhibit high selectivity for G protein-coupled receptor kinase 2 (GRK2) with IC50 values <100 nM. The target compound’s pyrrolidinone core may alter binding kinetics due to smaller ring size and reduced steric hindrance .
(b) Cytotoxicity
Benzodioxolyloxy chromenones () show IC50 values of ~10 µM against MCF-7 breast cancer cells. The target compound’s lack of extended conjugation may reduce cytotoxicity but improve specificity for non-oncological targets .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
The compound 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a derivative of benzo[d][1,3]dioxole and pyrrolidine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 341.34 g/mol. The structure consists of a benzoic acid moiety linked to a pyrrolidine ring through a benzo[d][1,3]dioxole group, which is known for its biological activity.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study evaluated the impact of similar compounds on human cancer cell lines and reported that certain derivatives led to apoptosis in cancer cells through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their potential as anti-cancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzo[d][1,3]dioxole derivatives have been documented extensively. These compounds can inhibit the production of inflammatory mediators and may be useful in treating conditions characterized by chronic inflammation. The modulation of signaling pathways related to inflammation has been observed in various studies .
Antimicrobial Activity
The antimicrobial potential of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has also been investigated. In vitro studies demonstrated that this compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cellular processes .
Synthesis and Evaluation
A notable study focused on synthesizing various derivatives of benzo[d][1,3]dioxole and evaluating their biological activities. The synthesized compounds were tested for their cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7), revealing IC50 values that indicate significant anticancer potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cytokine modulation |
| 3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid | A549 | 18 | Cell cycle arrest |
Mechanistic Studies
Mechanistic studies have shown that the biological activities of these compounds are often linked to their ability to interact with specific molecular targets within cells. For example, they may inhibit enzymes involved in inflammatory pathways or disrupt signaling cascades that promote cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
